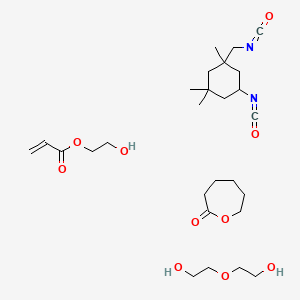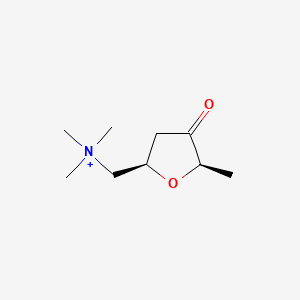
2-Furanmethanaminium, tetrahydro-N,N,N,5-tetramethyl-4-oxo-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit antimicrobial properties and are used in disinfectants, surfactants, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Solvent: Polar solvents such as acetonitrile or ethanol.
Temperature: Moderate temperatures ranging from 50°C to 80°C.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium cyanide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide may yield hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is used as an intermediate in the synthesis of more complex molecules. Its quaternary ammonium structure makes it a valuable reagent in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of quaternary ammonium compounds on microbial growth and biofilm formation. Its antimicrobial properties make it a candidate for developing new disinfectants and antiseptics.
Medicine
In medicine, quaternary ammonium compounds are explored for their potential use in drug delivery systems. The ability to modify the structure of these compounds allows for the development of targeted therapies.
Industry
Industrially, Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide can be used in the formulation of cleaning agents, surfactants, and as a phase transfer catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium Iodide: Commonly used as a phase transfer catalyst.
Uniqueness
Trimethyl-(5-methyl-4-oxo-tetrahydro-furan-2-ylmethyl)-ammonium; iodide is unique due to its specific structure, which may impart distinct properties compared to other quaternary ammonium compounds. Its tetrahydrofuran ring and methyl groups can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
71788-06-2 |
|---|---|
Molekularformel |
C9H18NO2+ |
Molekulargewicht |
172.24 g/mol |
IUPAC-Name |
trimethyl-[[(2R,5R)-5-methyl-4-oxooxolan-2-yl]methyl]azanium |
InChI |
InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8-/m1/s1 |
InChI-Schlüssel |
XKOQIVSZENKHPJ-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C[C@@H](O1)C[N+](C)(C)C |
Kanonische SMILES |
CC1C(=O)CC(O1)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


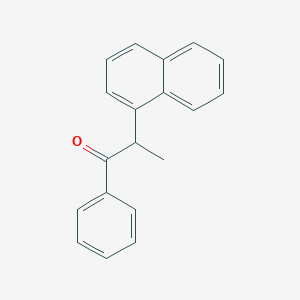

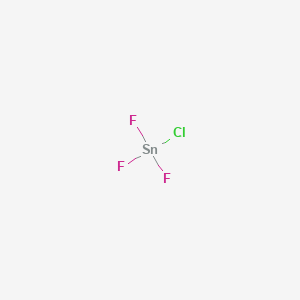
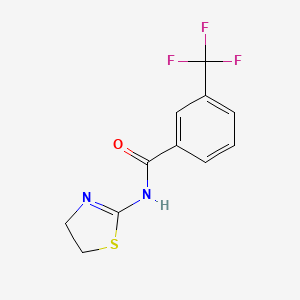
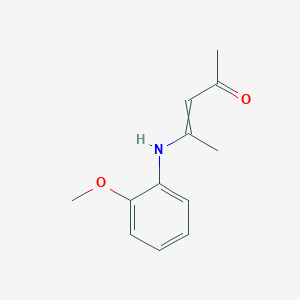
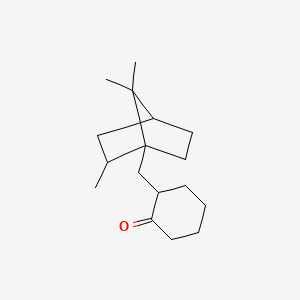

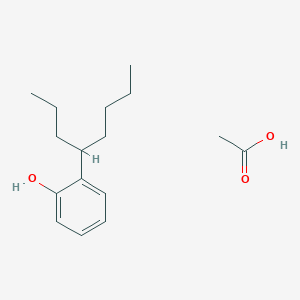
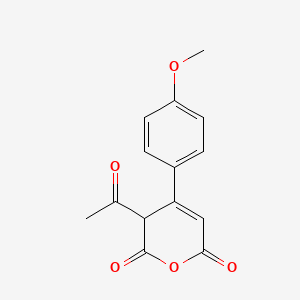
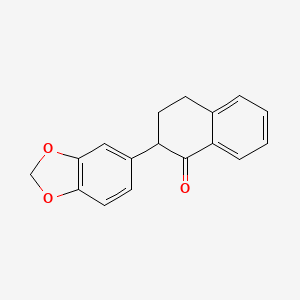
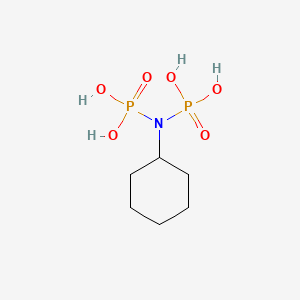

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
